2-(Benzylamino)-N,N-dimethylacetamide;hydrochloride
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Overview
Description
2-(Benzylamino)-N,N-dimethylacetamide;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzylamino group attached to an N,N-dimethylacetamide moiety, with the addition of a hydrochloride group enhancing its solubility and stability in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-N,N-dimethylacetamide;hydrochloride typically involves the reaction of benzylamine with N,N-dimethylacetamide under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to optimize yield and purity. Industrial production methods often employ large-scale reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-N,N-dimethylacetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(Benzylamino)-N,N-dimethylacetamide;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of various chemical products and as an intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-N,N-dimethylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Shares the benzylamino group but lacks the N,N-dimethylacetamide moiety.
N,N-Dimethylacetamide: Contains the N,N-dimethylacetamide group but lacks the benzylamino group.
2-(Benzylamino)-2-hydroxyalkyl derivatives: Similar in structure but with different functional groups attached.
Uniqueness
2-(Benzylamino)-N,N-dimethylacetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(benzylamino)-N,N-dimethylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHKRLFHZLDJGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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